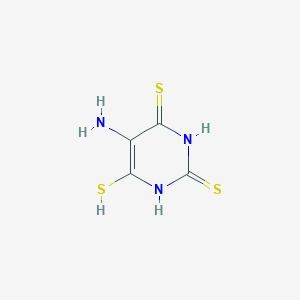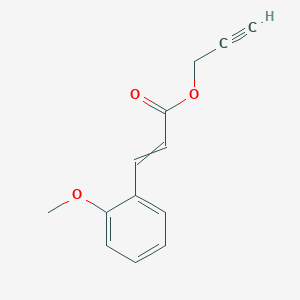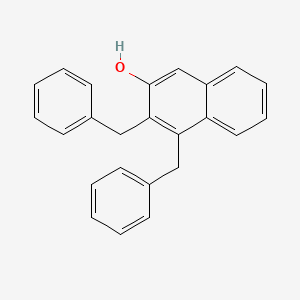
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms. It is part of the pyrimidine family, which is known for its significance in various biological and chemical processes. This compound’s unique structure allows it to participate in diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the cyclization of a precursor molecule containing amino and thiol groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. The process could include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions might convert it into different thiol-containing compounds.
Substitution: The amino and thiol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield disulfides, while substitution reactions could produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione exerts its effects involves interactions with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The pathways involved could be related to its ability to form disulfide bonds, participate in redox reactions, or act as a nucleophile in substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminothiouracil: Another sulfur-containing pyrimidine derivative.
2-Thiouracil: Known for its use in various chemical and biological studies.
4-Thiouracil: Studied for its unique chemical properties and applications.
Uniqueness
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione’s uniqueness lies in its specific combination of amino and thiol groups, allowing it to participate in a wide range of chemical reactions and applications. Its structure provides distinct reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
124773-21-3 |
|---|---|
Formule moléculaire |
C4H5N3S3 |
Poids moléculaire |
191.3 g/mol |
Nom IUPAC |
5-amino-6-sulfanyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H5N3S3/c5-1-2(8)6-4(10)7-3(1)9/h5H2,(H3,6,7,8,9,10) |
Clé InChI |
PKPUMCRZCVIHLU-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=S)NC1=S)S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)



![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)

![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
